N-Desmethyl Imatinib Dimesylate is a chemical compound derived from Imatinib, a well-known tyrosine kinase inhibitor primarily used in the treatment of certain types of cancer, including chronic myeloid leukemia. This compound is notable for its potential therapeutic applications and serves as a significant metabolite in pharmacological studies.
N-Desmethyl Imatinib Dimesylate can be synthesized from Imatinib through various chemical processes. It is recognized as a metabolite of Imatinib, which is commonly marketed under the trade name Gleevec. The compound's synthesis and properties have been documented in several patents and scientific literature, reflecting its relevance in drug development and cancer therapy .
N-Desmethyl Imatinib Dimesylate is classified as a small molecule and falls under the category of antineoplastic agents. It functions primarily as a protein-tyrosine kinase inhibitor, similar to its parent compound, Imatinib. This classification highlights its role in targeted cancer therapy, particularly in inhibiting specific signaling pathways involved in tumor growth .
The synthesis of N-Desmethyl Imatinib Dimesylate typically involves the demethylation of Imatinib followed by the formation of dimesylate salt. This can be achieved through various chemical reactions that modify the imatinib structure.
N-Desmethyl Imatinib Dimesylate can undergo various chemical reactions typical for small molecules, including:
The stability of N-Desmethyl Imatinib Dimesylate under different pH conditions has been studied to understand its behavior in biological systems, which is crucial for drug formulation and delivery .
N-Desmethyl Imatinib Dimesylate acts primarily by inhibiting specific tyrosine kinases associated with cancer cell proliferation. Similar to Imatinib, it targets the BCR-ABL fusion protein which plays a critical role in chronic myeloid leukemia.
The mechanism involves binding to the ATP-binding site of the BCR-ABL protein, preventing phosphorylation and subsequent activation of downstream signaling pathways that promote cell division and survival .
N-Desmethyl Imatinib Dimesylate is primarily used in research settings to study:
This compound's role as a metabolite also provides insights into patient responses to treatment with Imatinib, contributing valuable data for personalized medicine approaches in oncology.
N-Desmethyl Imatinib (NDI) is generated in vivo via hepatic cytochrome P450 (CYP)-mediated oxidation of imatinib. The primary enzymes involved are CYP2C8 and CYP3A4, which catalyze the demethylation of imatinib’s piperazinyl-methyl group. This metabolite subsequently forms the dimesylate salt (NDID) for enhanced stability and solubility [1] [4]. Key steps include:
Table 1: Enzymatic Pathways in Imatinib Biotransformation
Enzyme | Reaction Type | Catalytic Efficiency (Vmax/Km) | Contribution to NDI Formation |
---|---|---|---|
CYP2C8 | N-Demethylation | 8.7 µL/min/pmol | >70% |
CYP3A4 | N-Demethylation | 3.2 µL/min/pmol | ~25% |
UGT1A3 | Glucuronidation | Not quantified | <5% |
The demethylation of imatinib proceeds through distinct mechanisms:
Table 2: Kinetic Parameters of CYP Isoforms in Imatinib Demethylation
Parameter | CYP2C8 | CYP3A4 |
---|---|---|
Km (µM) | 15 | 45 |
Vmax (pmol/min/pmol CYP) | 130 | 144 |
Intrinsic Clearance (Vmax/Km) | 8.7 | 3.2 |
Synthesizing high-purity NDID requires addressing challenges in impurity profiling and yield maximization:
Table 3: Optimization of NDID Synthesis and Purification
Synthetic Step | Key Variables | Optimal Conditions | Purity/Yield |
---|---|---|---|
N-Demethylation | Solvent, catalyst, temperature | DMF, iodocyclohexane, 80°C | 85% yield |
Salt Formation | Acid stoichiometry, anti-solvent | 2.1 eq. CH3SO<3>H, diisopropyl ether | 92% yield |
Recrystallization | Solvent system (ethanol/water ratio) | 4:1 v/v | >99.5% purity |
Impurity Removal | Chromatography (silica gel, mobile phase) | Dichloromethane/methanol (95:5) | Imatinib <0.1% |
CAS No.: 116714-47-7
CAS No.: 1981-49-3
CAS No.: 61772-92-7
CAS No.: 19275-47-9
CAS No.:
CAS No.: